N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide
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Overview
Description
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a picolinamide moiety
Mechanism of Action
Target of Action
Thiophene-based analogs have been studied extensively for their biological activity . They have shown a variety of properties and applications, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It can be inferred from the properties of thiophene-based analogs that the compound may interact with its targets to exert its effects .
Biochemical Pathways
Thiophene-based analogs have been shown to exhibit a variety of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The synthesis of similar compounds has been described , which could provide some insights into the potential pharmacokinetic properties of this compound.
Result of Action
Thiophene-based analogs have been shown to exhibit a variety of pharmacological properties , suggesting that they may have multiple molecular and cellular effects.
Action Environment
The synthesis of similar compounds has been described , which could provide some insights into the potential influence of environmental factors on this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide typically involves multiple steps, starting with the formation of the thiophene and oxadiazole rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring can be formed through a cyclization reaction involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce corresponding amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: It might be utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their pharmacological properties.
Oxadiazole Derivatives: These compounds are often explored for their antimicrobial and anticancer activities.
Picolinamide Derivatives: These are used in various applications, including as ligands in coordination chemistry.
Uniqueness
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties. Its multifunctional nature allows for diverse applications across different fields of research.
Biological Activity
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)picolinamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a picolinamide moiety linked to a thiophen-2-yl substituted 1,2,4-oxadiazole. The structural formula can be represented as follows:
Key Features:
- Molecular Weight: 336.40 g/mol
- CAS Number: 218144-79-7
- Solubility: Soluble in organic solvents; limited solubility in water.
Synthesis
The synthesis of this compound typically involves:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the thiophen group via condensation reactions.
- Final coupling with picolinamide , which can be achieved through various coupling techniques.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing the 1,2,4-oxadiazole core. For instance, derivatives with similar structures have shown activity against dengue virus polymerase with IC50 values in the submicromolar range .
Table 1: Antiviral Activity of Related Compounds
Compound Name | Target Virus | IC50 (µM) |
---|---|---|
Compound A | Dengue | 0.5 |
Compound B | Dengue | 0.8 |
This compound | Dengue | TBD |
Antioxidant Activity
Compounds with oxadiazole structures have also been evaluated for their antioxidant properties. In vitro assays demonstrated significant radical scavenging activity, suggesting potential use in oxidative stress-related conditions.
Table 2: Antioxidant Activity Assay Results
Compound Name | DPPH Scavenging (%) | IC50 (µg/mL) |
---|---|---|
Compound C | 85 | 25 |
This compound | TBD | TBD |
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophen and picolinamide rings significantly influence potency and selectivity against biological targets.
Key Findings:
- Substituent Effects: Electron-withdrawing groups on the thiophen ring enhance activity against specific targets.
- Linker Length: The length and flexibility of the linker between the oxadiazole and picolinamide can affect binding affinity.
Case Study 1: Antiviral Efficacy
In a study evaluating a series of oxadiazole derivatives for antiviral activity against dengue virus, this compound was tested alongside other derivatives. Preliminary results indicated promising activity that warranted further investigation into its mechanism of action .
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted on several derivatives including this compound. Results indicated low cytotoxicity in human cell lines at therapeutic concentrations, supporting its potential as a safe therapeutic candidate .
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-19(15-8-3-4-10-20-15)21-14-7-2-1-6-13(14)12-17-22-18(23-25-17)16-9-5-11-26-16/h1-11H,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAJTFBUMFCIIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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